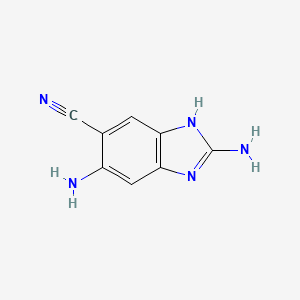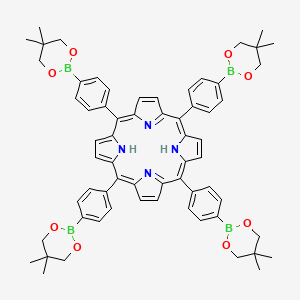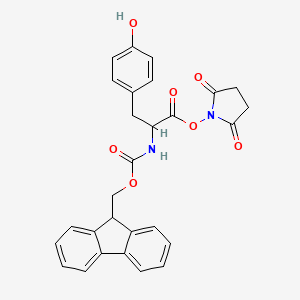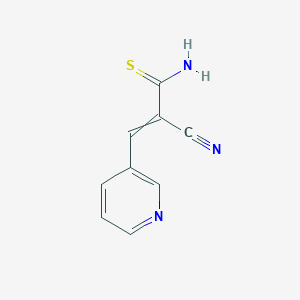
1H-Benzimidazole-5-carbonitrile, 2,6-diamino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazole-5-carbonitrile, 2,6-diamino- is a heterocyclic aromatic organic compound. It consists of a benzimidazole ring fused with a nitrile group at the 5-position and amino groups at the 2 and 6 positions. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-carbonitrile, 2,6-diamino- can be synthesized through several methods. One common approach involves the condensation of 1,2-phenylenediamine with cyanogen bromide in an acetonitrile solution . Another method includes the oxidation of benzoic acid to benzoic anhydride, followed by reaction with imidazole and subsequent cyanation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions: 1H-Benzimidazole-5-carbonitrile, 2,6-diamino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino groups at the 2 and 6 positions can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzimidazole oxides.
Reduction: Conversion to 1H-Benzimidazole-5-carbonitrile, 2,6-diamino-amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学的研究の応用
1H-Benzimidazole-5-carbonitrile, 2,6-diamino- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1H-Benzimidazole-5-carbonitrile, 2,6-diamino- involves its interaction with specific molecular targets and pathways:
類似化合物との比較
1H-Benzimidazole-5-carbonitrile: Lacks the amino groups at the 2 and 6 positions.
2-Amino-1H-benzimidazole-5-carbonitrile: Contains only one amino group at the 2-position.
6-Amino-1H-benzimidazole-5-carbonitrile: Contains only one amino group at the 6-position.
Uniqueness: 1H-Benzimidazole-5-carbonitrile, 2,6-diamino- is unique due to the presence of amino groups at both the 2 and 6 positions, which enhances its reactivity and potential for forming diverse derivatives. This structural feature contributes to its broad range of applications and distinct chemical properties .
特性
分子式 |
C8H7N5 |
|---|---|
分子量 |
173.17 g/mol |
IUPAC名 |
2,6-diamino-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C8H7N5/c9-3-4-1-6-7(2-5(4)10)13-8(11)12-6/h1-2H,10H2,(H3,11,12,13) |
InChIキー |
LETVJFFNMQAJEZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC2=C1NC(=N2)N)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[1-[[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B14791923.png)

![2-[(Adamantan-1-ylmethyl)-amino]-3-(3H-imidazol-4-yl)-propionic acid methyl ester](/img/structure/B14791939.png)

![(2S)-N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B14791944.png)
![(R)-1-[4-(morpholin-4-yl)phenyl]ethanol](/img/structure/B14791949.png)


![6-[(3aS,7aR)-4-[2-[5-(2-aminoethoxy)-2-methylidenecyclohexylidene]ethylidene]-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B14791959.png)
![(R)-N-[1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14791961.png)

![6-chloro-2-[3-(9-pyridin-4-yl-3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]-3H-isoindol-1-one](/img/structure/B14791970.png)
![2-Chloro-5-methoxypyrazolo[1,5-A]pyridine](/img/structure/B14791973.png)
![(3S,4RS)-3-[(N-Benzyloxycarbonyl)-L-alaninyl]amino-5-(2',3',5',6'-tetrafluorophenoxy)-4-hydroxypentanoic acid tert-butyl ester](/img/structure/B14791991.png)
